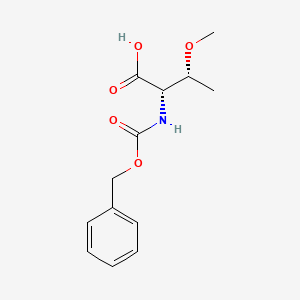

Z-Thr(Me)-OH

CAS No.:

Cat. No.: VC18267980

Molecular Formula: C13H17NO5

Molecular Weight: 267.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H17NO5 |

|---|---|

| Molecular Weight | 267.28 g/mol |

| IUPAC Name | (2S,3R)-3-methoxy-2-(phenylmethoxycarbonylamino)butanoic acid |

| Standard InChI | InChI=1S/C13H17NO5/c1-9(18-2)11(12(15)16)14-13(17)19-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,17)(H,15,16)/t9-,11+/m1/s1 |

| Standard InChI Key | QUMPTEMSGZOMGE-KOLCDFICSA-N |

| Isomeric SMILES | C[C@H]([C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)OC |

| Canonical SMILES | CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)OC |

Introduction

Chemical Identity and Structural Features

Z-Thr(Me)-OH is a modified L-threonine derivative with the following characteristics:

-

Molecular Formula: (calculated for the free acid form).

-

Molecular Weight: 279.29 g/mol.

-

CAS Registry: 4144-02-9 (for the unprotected O-methyl-L-threonine core) .

The compound’s structure comprises:

-

A threonine backbone with a methyl ether (-OCH) replacing the hydroxyl group at the β-carbon.

-

A carbobenzyloxy (Z) group protecting the α-amino nitrogen, enhancing stability during peptide coupling reactions .

Synthesis Methods

Chemical Synthesis via Alkylation and Protection

The synthesis of Z-Thr(Me)-OH typically involves sequential alkylation and protection steps:

-

Methylation of L-Threonine:

-

Z-Protection:

Solid-Phase Synthesis Using 2-CTC Resin

Recent advancements employ 2-chlorotrityl chloride (2-CTC) resin for efficient synthesis :

-

Resin Loading: Fmoc-Thr(tBu)-OH is anchored to 2-CTC resin via its carboxyl group.

-

Fmoc Deprotection: Piperidine removes the Fmoc group, exposing the α-amino group.

-

Methylation: The amino group is methylated using methyl iodide or dimethyl sulfate in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Cleavage: Trifluoroacetic acid (TFA) liberates Z-Thr(Me)-OH from the resin while retaining side-chain protections .

Table 1: Comparison of Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Chemical Alkylation | 70–85 | 90–95 | Scalability for bulk production |

| Solid-Phase (2-CTC) | 85–92 | 95–99 | Minimal racemization |

Physicochemical Properties

Thermal and Spectral Data

-

Melting Point: 214–216°C (decomposition observed above 220°C) .

-

Solubility: Sparingly soluble in water (∼5 mg/mL), highly soluble in DMSO and methanol .

-

Stability: Hygroscopic; requires storage under inert atmosphere at 2–8°C .

Spectroscopic Characterization

-

IR (KBr): 3320 cm (N-H stretch), 1720 cm (C=O of Z group), 1100 cm (C-O-C ether) .

-

H NMR (DMSO-d): δ 1.18 (d, J = 6.2 Hz, CH), 3.26 (s, OCH), 4.24 (qd, J = 7.3 Hz, α-CH), 7.35–7.45 (m, Z-group aromatic protons) .

Applications in Peptide Science and Beyond

Peptide Synthesis

Z-Thr(Me)-OH is pivotal in SPPS for:

-

Orthogonal Protection: The Z group withstands acidic cleavage conditions (e.g., TFA), enabling sequential peptide elongation .

-

Reduced Steric Hindrance: Methylation minimizes aggregation during synthesis of β-sheet-prone sequences .

Pharmaceutical Development

-

Antimicrobial Peptides: Incorporation of Z-Thr(Me)-OH enhances proteolytic stability in analogs of gramicidin and vancomycin .

-

Targeted Drug Delivery: Used in prodrugs requiring pH-sensitive release mechanisms due to its ether linkage .

Biochemical Research

-

Enzyme Studies: Serves as a substrate analog to probe threonine kinase and phosphatase activities .

-

Metabolic Tracing: -labeled Z-Thr(Me)-OH tracks amino acid uptake in cancer cell lines .

Research Findings and Advancements

Racemization Studies

-

Z-Thr(Me)-OH exhibits <0.2% racemization during coupling at 25°C, outperforming unprotected threonine (5–10% racemization) .

Stability Under Acidic Conditions

-

The Z group remains intact in 20% TFA for 24 hours, making it suitable for Boc-based SPPS protocols .

Table 2: Stability Profile of Z-Thr(Me)-OH

| Condition | Degradation (%) | Time (h) |

|---|---|---|

| 20% TFA, 25°C | <1 | 24 |

| 1 M NaOH, 25°C | 98 | 2 |

| 0.1 M HCl, 37°C | 15 | 12 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume